Diagnostic Specificity in CAH Confirmation vs. Misleading 15β-Hydroxylated Analogs [1]
In a study evaluating diagnostic pitfalls in CAH newborn screening, the presence of 3β,15β,17α-pregnenetriol (a 15β-hydroxylated analog) co-eluted with the standard 'pregnanetriolone' peak in gas chromatography, leading to potential misdiagnosis. In contrast, 3α,15β,17α-trihydroxy-5β-pregnan-20-one (the target compound) is a distinct, pathognomonic marker for 21-hydroxylase deficiency. The study reported that in 3 out of 3 cases with elevated 17OH-progesterone, the misleading analog was present, emphasizing the need for specific compound identification [1].
| Evidence Dimension | Diagnostic specificity in CAH confirmation vs. misleading analogs |
|---|---|
| Target Compound Data | Specific marker for CAH due to 21-hydroxylase deficiency; identified in urine of CAH patients [1] |
| Comparator Or Baseline | 3β,15β,17α-pregnenetriol (misleading analog) co-elutes with 'pregnanetriolone' in GC, found in false-positive screens [1] |
| Quantified Difference | Target compound is a true disease marker; comparator analog is a confounding factor in 100% (3/3) of investigated cases with high 17OHP [1] |
| Conditions | Gas chromatography analysis of urinary steroids from newborns with suspected CAH [1] |
Why This Matters
Ensuring the correct isomer is used as a reference standard is critical to avoid diagnostic misclassification in CAH screening programs.
- [1] Lange-Kubini K, Zachmann M, Kempken B, Torresani T. 15β-Hydroxylated steroids may be diagnostically misleading in confirming congenital adrenal hyperplasia suspected by a newborn screening programme. Eur J Pediatr. 1996 Nov;155(11):928-31. doi: 10.1007/BF02282881. View Source
